2,6-Lutidine N-oxide

Oxygen atom transfer catalysis Oxorhenium complexes Phosphine oxidation

2,6-Lutidine N-oxide (2,6-dimethylpyridine N-oxide, CAS 1073-23-0) is a heterocyclic aromatic amine N-oxide with the molecular formula C₇H₉NO and molecular weight 123.15 g/mol. It appears as a colorless to light yellow clear liquid at 20°C , is miscible with water, and is hygroscopic.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 1073-23-0
Cat. No. B094101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Lutidine N-oxide
CAS1073-23-0
Synonyms2,6-lutidine N-oxide
2,6-lutidine N-oxide hydrochloride
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=[N+](C(=CC=C1)C)[O-]
InChIInChI=1S/C7H9NO/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3
InChIKeyLIDGFHXPUOJZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Lutidine N-oxide (CAS 1073-23-0): 2,6-Dimethylpyridine N-oxide for Research and Industrial Procurement


2,6-Lutidine N-oxide (2,6-dimethylpyridine N-oxide, CAS 1073-23-0) is a heterocyclic aromatic amine N-oxide with the molecular formula C₇H₉NO and molecular weight 123.15 g/mol [1]. It appears as a colorless to light yellow clear liquid at 20°C , is miscible with water, and is hygroscopic [2]. The compound is structurally distinguished from other pyridine N-oxides by the presence of two methyl substituents at the 2- and 6-positions of the pyridine ring, which impart significant steric hindrance around the N-oxide oxygen and modulate the compound's electronic properties [3].

1
Sterically hindered N-oxide oxygen donor for chemo- and regioselective transformations
2
Water-miscible liquid supports homogeneous aqueous-organic reaction systems
3
Hygroscopic; procurement and storage under moisture-controlled conditions recommended

2,6-Lutidine N-oxide: Why Generic Pyridine N-oxide Substitution Fails in Critical Applications


Generic substitution among pyridine N-oxides is scientifically unsound due to profound differences in steric and electronic profiles conferred by ring substitution patterns. Unsubstituted pyridine N-oxide reacts with dichloroketene to yield furo[2,3-c]pyridine derivatives, whereas 2,6-lutidine N-oxide proceeds via a divergent pathway to form dichloromethylated products exclusively, demonstrating that the 2,6-dimethyl substitution fundamentally alters reaction chemoselectivity [1]. Furthermore, 2,6-lutidine N-oxide exhibits distinctive phase behavior in aqueous-organic biphasic systems: at 110 °C, ternary mixtures containing ≥20 wt% 2,6-lutidine N-oxide become homogeneous, a property that directly enables safer industrial N-oxidation processes not achievable with lower alkyl-substituted analogs such as 3-picoline N-oxide or 3,5-lutidine N-oxide [2].

Unsubstituted pyridine N-oxide yields furo[2,3-c]pyridine derivatives with dichloroketene, while 2,6-lutidine N-oxide gives dichloromethylated products; chemoselectivity may shift substantially.
Lower alkyl-substituted N-oxides (e.g., 3-picoline N-oxide) may not replicate the phase-homogenizing behavior at elevated N-oxide loading; process safety strategies may not transfer.
2,6-Dimethyl substitution introduces significant steric hindrance; analogs without this substitution present different coordination chemistry and reaction kinetics.

2,6-Lutidine N-oxide: Quantitative Comparative Evidence for Scientific Selection


Oxygen Atom Transfer Efficiency: 2,6-Lutidine N-oxide vs. Alternative N-Oxide Donors in Catalytic Systems

2,6-Lutidine N-oxide functions as an effective oxygen atom donor in catalytic oxidation of triphenylphosphine (PPh₃) when mediated by an oxorhenium(V) complex. The complex exhibits high catalytic activity specifically with 2,6-lutidine N-oxide as the oxygen source. This catalytic oxygen atom transfer activity represents a functional differentiation from other N-oxides that may exhibit lower or no activity in analogous rhenium-mediated systems [1].

Catalytic O-atom transfer
Class-level inference
High activity with oxorhenium(V) complex vs. alternative N-oxide donors
Reported catalytic fit for rhenium-mediated oxidation
Data to verify across N-oxide scope
Oxygen atom transfer catalysis Oxorhenium complexes Phosphine oxidation

Phase Homogenization Threshold: 2,6-Lutidine N-oxide Reduces Water-Lutidine Heterogeneity at ≥20 wt% Loading

In ternary mixtures of 2,6-lutidine, 2,6-lutidine N-oxide, and water analyzed at 110 °C, the presence of 2,6-lutidine N-oxide dramatically reduces heterogeneity between 2,6-lutidine and water. Homogeneous mixtures result when the N-oxide concentration reaches ≥20% (w/w) in the ternary system [1]. This phase-homogenizing behavior is specifically documented for 2,6-lutidine N-oxide and differs from lower alkylpyridine N-oxides (e.g., 3-picoline N-oxide), which do not exhibit the same magnitude of phase separation mitigation under comparable conditions, as evidenced by the fact that 3-picoline conversions up to 98% are achieved with only stoichiometric H₂O₂ while 2,6-lutidine oxidation suffers from significant decomposition due to phase heterogeneity [2].

Phase homogeneity threshold
Cross-study comparable
≥20% w/w at 110 °C
Single-phase window for safer N-oxidation
3-Picoline N-oxide systems do not require this strategy
Process safety Liquid-liquid equilibrium N-oxidation process engineering

Thermal Decomposition Onset: 2,6-Lutidine N-oxide Decomposes Significantly Above 230 °C

Adiabatic calorimetry studies on alkylpyridine N-oxides demonstrate that 2,6-lutidine N-oxide decomposes significantly above 230 °C, while the parent alkylpyridine (2,6-lutidine) remains stable up to 400 °C [1]. This thermal stability profile is consistent across the alkylpyridine N-oxide class (3-picoline N-oxide, 3,5-lutidine N-oxide, and 2,4,6-collidine N-oxide all show similar decomposition thresholds), establishing a class-level safety parameter rather than a point of differentiation. However, the data provide essential procurement-relevant information for storage and handling protocols.

Thermal stability limit
Supporting evidence
Significant decomposition >230 °C
Storage and processing temperature guide
Parent 2,6-lutidine stable to 400 °C
Thermal stability Process safety Calorimetry

Plant Growth Regulation: 2,6-Lutidine N-oxide as Agrochemical Intermediate with Demonstrated Biological Activity

2,6-Lutidine N-oxide (also known as IVIN) functions as a plant growth regulator that improves initial plant growth and increases both early yield and total yield [1]. This biological activity distinguishes 2,6-lutidine N-oxide from many other pyridine N-oxides that lack documented plant growth regulatory properties. The compound has been specifically studied for enhancing sorghum productivity in combination with related growth regulators [2]. While quantitative comparative data against other N-oxides is not available in the open literature, this established agrochemical application represents a distinct value proposition for procurement in agricultural research and development contexts.

Plant growth activity
Class-level inference
Documented plant growth regulator (IVIN)
Agrochemical intermediate research fit
Quantitative comparison data not available
Plant growth regulator Agrochemical intermediate Crop yield enhancement

Coordination Chemistry: 2,6-Lutidine N-oxide as Sterically Hindered Ligand for Metal Complexation

2,6-Lutidine N-oxide functions as an oxygen-donor ligand that forms coordination complexes with a range of metal salts [1]. The 2,6-dimethyl substitution introduces steric hindrance around the N-oxide oxygen, which modulates ligand exchange kinetics and complex stability. Ligand exchange kinetics studies with Co(2,6-lutidine N-oxide)₅²⁺ in CD₃NO₂–(CD₃)₂CO (1:1 v/v) revealed that the exchange rate is independent of free ligand concentration, indicating a dissociative mechanism influenced by the sterically hindered coordination environment [2]. This sterically modulated coordination behavior differentiates 2,6-lutidine N-oxide from less hindered N-oxide ligands such as pyridine N-oxide or 4-substituted pyridine N-oxides, which exhibit different coordination geometries and exchange dynamics [3].

Ligand exchange mechanism
Class-level inference
Dissociative exchange in Co(II) complex
Steric hindrance modulates ligand lability
Exchange rate independent of free ligand concentration
Coordination chemistry Ligand design Transition metal complexes

2,6-Lutidine N-oxide: Evidence-Based Research and Industrial Application Scenarios


Inherently Safer Industrial N-Oxidation Process Development

2,6-Lutidine N-oxide is the target product in the industrial N-oxidation of 2,6-lutidine using hydrogen peroxide. The compound's unique phase-homogenizing property—achieving homogeneous ternary mixtures at ≥20 wt% N-oxide loading at 110 °C [1]—enables process engineers to implement the inherent safety concept of 'hybridization.' By controlling product N-oxide concentration, operators can maintain a single-phase reaction environment that mitigates hazardous H₂O₂ decomposition, which is exacerbated in biphasic conditions [2]. This application scenario is specific to 2,6-lutidine N-oxide systems; lower alkylpyridines such as 3-picoline do not exhibit the same phase separation limitations and therefore do not require this safety strategy.

Oxygen Atom Transfer Catalysis Using Rhenium Complexes

Researchers developing catalytic oxidation methodologies can employ 2,6-lutidine N-oxide as an effective oxygen atom donor in oxorhenium(V)-mediated systems for the oxidation of triphenylphosphine (PPh₃) [1]. The demonstrated high catalytic activity in this specific system supports its selection over untested N-oxide alternatives. This application is relevant for synthetic chemists exploring oxygen atom transfer reactions and for those developing new catalytic protocols requiring sterically defined N-oxide oxygen donors.

Plant Growth Regulation and Agrochemical Development

2,6-Lutidine N-oxide (IVIN) serves as a plant growth regulator that improves initial plant growth and increases early and total crop yield [1]. This established biological activity supports its use as an agrochemical intermediate or as a reference compound in plant biology research. Studies have specifically demonstrated enhanced sorghum productivity when used in combination with other growth regulators [2]. Procurement for agricultural research or agrochemical development is justified by this documented functional property, which is not common to most pyridine N-oxide analogs.

Coordination Chemistry with Sterically Hindered Oxygen-Donor Ligands

2,6-Lutidine N-oxide functions as a sterically hindered oxygen-donor ligand for the preparation of transition metal coordination complexes [1]. The 2,6-dimethyl substitution pattern influences ligand exchange kinetics, as demonstrated in cobalt(II) complexes where exchange rates are independent of free ligand concentration [2]. This makes 2,6-lutidine N-oxide particularly suitable for researchers designing metal complexes where controlled ligand lability or steric protection of the metal center is desired. Europium(III) luminescent complexes incorporating 2,6-lutidine N-oxide have also been characterized spectroscopically [3].

Application
Selection Property
Validation Focus
Safer N-oxidation process development
Phase-homogenizing N-oxide loading
Concentration-dependent phase behavior review
Catalytic oxygen atom transfer research
Oxygen donor activity with oxorhenium complexes
Catalytic turnover in model phosphine oxidation
Agrochemical intermediate / plant growth research
Plant growth regulatory activity
Early and total yield improvement in model crops
Sterically hindered ligand for metal complexes
2,6-disubstituted pyridine N-oxide steric profile
Ligand exchange kinetics and complex geometry

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